molecular formula C24H21N3O3S B11338091 Ethyl 3-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 3-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11338091
M. Wt: 431.5 g/mol
InChI Key: XASQMKZWIUIORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyano group, a pyridine ring, and a benzoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and ethanol in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the benzoate ester using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of ETHYL 3-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O3S/c1-3-30-24(29)18-5-4-6-20(13-18)26-22(28)15-31-23-19(14-25)11-12-21(27-23)17-9-7-16(2)8-10-17/h4-13H,3,15H2,1-2H3,(H,26,28)

InChI Key

XASQMKZWIUIORN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.